molecular formula C9H8BrClO2 B6356122 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane CAS No. 1063712-33-3

2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane

Cat. No. B6356122
CAS RN: 1063712-33-3
M. Wt: 263.51 g/mol
InChI Key: SDRIAFMSTIFISP-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane” likely contains a dioxolane group, which is a type of acetal and is commonly used as a protecting group in organic synthesis . The “4-Bromo-3-chlorophenyl” part of the name suggests the presence of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with bromine and chlorine substituents .


Molecular Structure Analysis

The molecular structure would likely consist of a phenyl ring substituted with bromine and chlorine atoms, and a dioxolane group attached to the phenyl ring .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. For example, the dioxolane group could potentially be hydrolyzed under acidic or basic conditions to yield the corresponding diol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on the properties of similar known compounds .

Scientific Research Applications

Synthesis of Fungicide Intermediates

One significant application involves the synthesis of important intermediates for fungicides. For example, derivatives of 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane have been utilized in the synthesis of difenoconazole, a potent fungicide. The process features facile reaction conditions, high yields, and the use of cost-effective reagents (Xie Wei-sheng, 2007).

Lithiation and Functionalization in Organic Synthesis

Another application is in organic synthesis, where lithiation techniques have been applied to 2-(chloroaryl)-2-methyl-1,3-dioxolanes for the synthesis of ortho-functionalized acetophenone derivatives. This demonstrates the compound's utility in creating complex organic molecules through strategic functional group manipulation (G. Lukács, M. Porcs-Makkay, G. Simig, 2003).

Copolymer Synthesis and Characterization

In the realm of materials science, copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with other vinyl monomers have been synthesized, investigated for their structure, and analyzed for their intrinsic viscosity and conformational transitions. These studies contribute to understanding the physical properties of new polymeric materials (S. Morariu, M. Bercea, 2004).

Crystal Structure Analysis

Crystallographic studies have been conducted on compounds containing the 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane moiety, revealing insights into molecular conformations and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in drug design (M. Nizammohideen, M. Damodiran, A. Subbiahpandi, P. Perumal, 2009).

Anticancer Drug Intermediates

The compound has also been identified as an important intermediate in the preparation of platinum-based anticancer drugs. This underscores its value in the pharmaceutical industry for developing treatments for cancer (De-cai Wang, Jingyi Bai, W. Xu, Tao Gai, Hua-quan Liu, 2009).

Future Directions

The potential applications and future directions for research would depend on the properties and reactivity of this compound. It could potentially be used in organic synthesis or in the development of new materials or pharmaceuticals .

properties

IUPAC Name

2-(4-bromo-3-chlorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRIAFMSTIFISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane

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